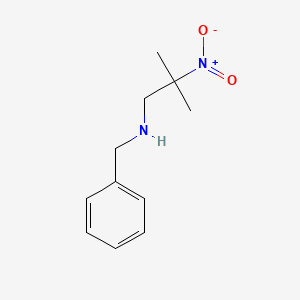

Benzyl-(2-methyl-2-nitro-propyl)-amine

Description

Historical Context of N-Alkylation of Amines in Complex Molecule Synthesis

The synthesis of amines is a cornerstone of organic chemistry, and N-alkylation—the formation of a carbon-nitrogen bond—represents one of the most fundamental transformations for their construction. Historically, the direct alkylation of ammonia (B1221849) or less-substituted amines with alkyl halides was a primary method. wikipedia.org This approach, known as amino-de-halogenation, is a form of nucleophilic aliphatic substitution. wikipedia.org However, this classic method is often complicated by a lack of selectivity. The primary or secondary amine products are often more nucleophilic than the starting material, leading to subsequent alkylations and resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com This tendency for "over-alkylation" made the synthesis of specific, single-substituted amines a significant challenge. masterorganicchemistry.com

To overcome these limitations, chemists developed alternative strategies. The Gabriel synthesis, for example, utilizes phthalimide (B116566) as a protected source of ammonia to cleanly produce primary amines. libretexts.org A major advancement came with the development of reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. libretexts.orglibretexts.orgresearchgate.net This method offers significantly better control for producing secondary and tertiary amines. In recent decades, research has focused on catalytic methods, such as the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents with transition-metal catalysts (e.g., Iridium, Ruthenium, or Iron complexes). acs.orgorganic-chemistry.orgresearchgate.net These modern techniques are more atom-economical and environmentally benign, representing the current state-of-the-art in the synthesis of complex N-substituted amines. acs.orgresearchgate.net

Significance of Nitroalkanes as Synthetic Intermediates and Functional Groups

Nitroalkanes are exceptionally versatile and valuable intermediates in organic synthesis. nih.gov Their significance stems primarily from the dual reactivity conferred by the nitro group (-NO₂). The strong electron-withdrawing nature of the nitro group renders the α-hydrogens (hydrogens on the carbon adjacent to the nitro group) acidic. nih.gov In the presence of a base, these protons can be removed to form a stabilized carbanion known as a nitronate. nih.gov This nitronate anion is a potent carbon nucleophile, enabling its participation in a variety of crucial carbon-carbon bond-forming reactions, including:

The Henry (or nitroaldol) Reaction: The addition of a nitronate to an aldehyde or ketone to form β-nitroalcohols. researchgate.net

The Michael Reaction: The conjugate addition of a nitronate to α,β-unsaturated carbonyl compounds. nih.gov

Beyond their role in C-C bond formation, the nitro group itself is a synthetic linchpin that can be transformed into a wide array of other functional groups. researchgate.net The most prominent of these transformations is the reduction of the nitro group to a primary amine (-NH₂). libretexts.orgresearchgate.net This conversion provides a powerful route to introduce nitrogen into a molecule, making nitroalkanes effective precursors for synthesizing amino acids, diamines, and various nitrogen-containing heterocyclic compounds. researchgate.net The nitro group can also be converted into carbonyl compounds (aldehydes or ketones) via the Nef reaction. This synthetic utility makes nitroalkanes indispensable building blocks for constructing complex, poly-functionalized molecules. nih.gov

Overview of the Benzyl-(2-methyl-2-nitro-propyl)-amine Structural Class within Contemporary Organic Chemistry Research

The compound this compound (CAS Number: 741221-17-0) belongs to the structural class of N-substituted secondary nitroalkylamines. An analysis of its structure reveals several key features that dictate its chemical properties and potential applications:

Secondary Benzyl (B1604629) Amine Moiety: The nitrogen atom is bonded to a hydrogen, a benzyl group (C₆H₅CH₂-), and a substituted propyl group. Benzylamines are common in organic synthesis, and the benzyl group is often employed as a protecting group for amines, as it can be readily removed under neutral conditions via catalytic hydrogenolysis.

Tertiary Nitroalkane Group: The nitro group is attached to a tertiary carbon atom within the 2-methyl-2-nitro-propyl fragment. A critical consequence of this substitution pattern is the absence of an α-hydrogen. This structural feature precludes this compound from forming a nitronate anion, meaning it cannot participate in classic nitroalkane reactions like the Henry or Michael reactions. The primary reactivity of this nitro group would be its reduction to an amine.

Steric Hindrance: The tert-butyl-like structure of the 2-methyl-2-nitro-propyl group introduces significant steric bulk around the nitro functionality and near the amine nitrogen, which could influence the reactivity of both groups.

While specific academic research focusing solely on this compound is limited in publicly available literature, the structural motif is found in industrial contexts, such as in the class of "Amines, benzyl(2-methyl-2-nitropropyl)tallow alkyl," which are used as surfactants and corrosion inhibitors. ontosight.ai

Scope and Objectives of Academic Inquiry into this Chemical Compound

Given the limited specific research on this compound, academic inquiry would likely focus on several fundamental areas based on its structure. The primary objectives of such research could include:

Development of Synthetic Routes: Investigating efficient methods for its synthesis. This could involve the N-alkylation of benzylamine (B48309) with a suitable precursor like 2-methyl-2-nitropropyl bromide or the reductive amination of 2-methyl-2-nitropropanal (B1630257) with benzylamine.

Exploration as a Synthetic Precursor: The most logical synthetic application of this compound is its use as a precursor to a diamine. Reduction of the tertiary nitro group would yield N¹-benzyl-2-methylpropane-1,2-diamine . This resulting vicinal diamine, with its specific substitution pattern, could be a valuable building block for synthesizing:

Asymmetric Ligands: For use in transition-metal catalysis.

Pharmaceutical Scaffolds: As a core component in biologically active molecules.

Polymer Monomers: For the creation of specialized polyamides or polyurethanes.

Investigation of Physicochemical Properties: A thorough characterization of its physical and chemical properties would be essential for any future application. This includes determining its solubility, stability, and spectroscopic data. The data table below summarizes the basic known and predicted properties for this compound.

Note: Most physicochemical properties for this specific compound are not experimentally determined in available literature and would need to be established through dedicated research.

| Property | Value | Source |

| CAS Number | 741221-17-0 | guidechem.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ | chemicalbook.com |

| Molecular Weight | 208.26 g/mol | chemicalbook.com |

| Predicted XLogP3 | 2.3 | (Predicted) |

| Predicted Hydrogen Bond Donor Count | 1 | (Predicted) |

| Predicted Hydrogen Bond Acceptor Count | 3 | (Predicted) |

| Predicted Rotatable Bond Count | 4 | (Predicted) |

Properties

IUPAC Name |

N-benzyl-2-methyl-2-nitropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDABSKUGAUGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562275 | |

| Record name | N-Benzyl-2-methyl-2-nitropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741221-17-0 | |

| Record name | N-Benzyl-2-methyl-2-nitropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Benzyl-(2-methyl-2-nitro-propyl)-amine

The direct synthesis of this compound involves the formation of the crucial carbon-nitrogen bond between the benzyl (B1604629) group and the 2-methyl-2-nitro-propyl unit in a single key step. This can be accomplished through several reliable methods, including the alkylation of benzylamine (B48309) or through reductive amination protocols.

Alkylation of Amines with Substituted Alkyl Halides/Electrophiles

A foundational strategy for forming carbon-nitrogen bonds is the alkylation of amines. This method leverages the nucleophilic nature of the amine to displace a leaving group on an electrophilic carbon atom.

The direct alkylation of benzylamine with a suitable 2-methyl-2-nitro-propyl halide (e.g., chloride or bromide) represents a classic S_N2 pathway. ncert.nic.in In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion and forming the desired C-N bond.

However, a significant challenge in the direct alkylation of primary amines like benzylamine is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To mitigate this, reaction conditions must be carefully controlled, often involving the use of a large excess of the primary amine to favor the mono-alkylation product.

| Reactant 1 | Reactant 2 | Reaction Type | Key Considerations |

| Benzylamine | 2-methyl-2-nitro-propyl halide | Nucleophilic Substitution (S_N2) | Potential for overalkylation; control of stoichiometry is crucial. |

Reductive amination offers a powerful and often more selective alternative to direct alkylation for the synthesis of amines. libretexts.orgorganic-chemistry.orgfu-berlin.de This one-pot reaction involves the initial formation of an imine or enamine from the condensation of an amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.org

For the synthesis of this compound, this would typically involve the reaction of benzylamine with 2-methyl-2-nitro-propanal. The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. libretexts.orgresearchgate.net The choice of reducing agent can be critical, especially in the presence of a nitro group, to avoid its undesired reduction. researchgate.net

This method is highly versatile and generally provides good yields with high selectivity for the desired secondary amine, minimizing the issue of overalkylation encountered in direct S_N2 reactions. libretexts.org

| Carbonyl Precursor | Amine | Reducing Agent | Intermediate |

| 2-Methyl-2-nitro-propanal | Benzylamine | Sodium Borohydride (or similar) | Imine |

Coupling Reactions Involving Nitroalkane and Benzylamine Precursors

Coupling reactions provide another avenue for the formation of the C-N bond. While less common for this specific transformation than alkylation or reductive amination, certain coupling strategies could theoretically be adapted. For instance, oxidative coupling reactions of benzylamine derivatives have been reported to form imines, which could then be reduced to the desired amine. researchgate.net However, the direct coupling of a nitroalkane precursor with benzylamine is not a standard or widely documented method for this particular synthesis.

Preparation of the 2-Methyl-2-nitro-propyl Moiety

The synthesis of this compound often relies on the prior construction of the 2-methyl-2-nitro-propyl group, which is then attached to the benzylamine. This involves the synthesis of suitable building blocks containing the geminal nitro-methyl-substituted alkane core.

Synthesis of Geminal Nitro-Methyl-Substituted Alkane Building Blocks

The 2-methyl-2-nitro-propyl moiety is derived from precursors such as 2-methyl-2-nitropropane (B1294617) or 2-methyl-2-nitro-1-propanol. The synthesis of these key intermediates is a critical first step.

A common method for the preparation of 2-methyl-2-nitropropane involves the oxidation of tert-butylamine. orgsyn.org For example, using potassium permanganate (B83412) as the oxidizing agent can yield the desired nitroalkane. orgsyn.org

Alternatively, 2-nitropropane (B154153) can serve as a starting material. It can undergo a Henry reaction (nitroaldol reaction) with formaldehyde (B43269) in the presence of a base to yield 2-methyl-2-nitro-1-propanol. google.comgoogle.com This alcohol can then be further functionalized, for example, by conversion to a halide, to create a suitable electrophile for reaction with benzylamine.

| Starting Material | Reagent(s) | Product | Reaction Type |

| tert-Butylamine | Potassium Permanganate | 2-Methyl-2-nitropropane | Oxidation |

| 2-Nitropropane | Formaldehyde, Base | 2-Methyl-2-nitro-1-propanol | Henry Reaction |

The synthesis of geminal nitro-methyl-substituted alkanes is a cornerstone of nitroalkane chemistry, providing versatile building blocks for a wide range of more complex molecules. advancionsciences.com These building blocks can be further elaborated through various chemical transformations to introduce other functional groups as needed for subsequent coupling reactions.

Methods for Introducing Nitro and Methyl Groups at a Shared Carbon Center

A key structural feature of the target molecule is the quaternary carbon atom substituted with both a nitro group and a methyl group. The introduction of these functionalities at a shared carbon center is typically achieved through reactions that leverage the unique chemistry of nitroalkanes. The alpha-protons of nitroalkanes are acidic, allowing for deprotonation by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion can then react with various electrophiles.

One of the most fundamental and widely used methods for forming a carbon-carbon bond adjacent to a nitro group is the Henry reaction, or nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. To create the specific 2-methyl-2-nitro-propyl structure, 2-nitropropane can serve as the key building block.

Formation of 2-Nitro-2-methyl-1-propanol and Analogues

The compound 2-nitro-2-methyl-1-propanol is a direct precursor to the functionalized backbone of this compound. Its synthesis is a classic example of the Henry reaction. In this process, 2-nitropropane is reacted with formaldehyde in the presence of a basic catalyst. google.comgoogle.com The reaction joins the two molecules to form the desired product, which contains the characteristic hydroxyl group and the tertiary nitro- and methyl-substituted carbon center. google.comnih.govnist.gov

Several parameters can be optimized to achieve high purity and yield, as detailed in various patented procedures. google.comgoogle.com

| Parameter | Condition |

|---|---|

| Reactants | 2-Nitropropane and Formaldehyde |

| Molar Ratio (2-nitropropane:formaldehyde) | 0.9:1 to 1.1:1 |

| Catalyst | Inorganic basic catalyst (e.g., alkali or alkaline-earth metal hydroxides) |

| Temperature | 40°C to 58°C |

| pH | 7 to 11 |

| Reaction Time | 1 to 48 hours |

Construction of the Branched Carbon Framework

The construction of the branched carbon framework is intrinsically linked to the methods described previously. The Henry reaction between 2-nitropropane and formaldehyde is the pivotal step in assembling the required C4 branched skeleton. This reaction not only establishes the carbon backbone but also strategically places the nitro and hydroxyl functional groups, which can be further modified to complete the synthesis of the target amine. The choice of 2-nitropropane as a starting material is crucial as it provides the necessary isobutyl-like branched structure.

Strategies for Amine Formation

The formation of the secondary amine group in this compound can be approached through several well-established synthetic strategies. These methods typically involve the formation of a primary amine precursor, which is then alkylated, or the direct formation of the secondary amine through reactions like reductive amination. The following sections discuss general strategies for amine synthesis that are relevant to preparing the necessary intermediates or the final product.

Reduction of Nitriles or Amides to Amines

The reduction of nitriles and amides represents a powerful and versatile method for synthesizing primary, secondary, or tertiary amines. jove.comjove.com

Nitrile Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, or through catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Nickel, Platinum). ncert.nic.instudymind.co.uk This method is particularly useful for extending a carbon chain by one atom while introducing an amine group. jove.comjove.com

Amide Reduction: Amides can be reduced to yield primary, secondary, or tertiary amines, depending on the substitution of the amide nitrogen. jove.com Lithium aluminum hydride is the most common reagent for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). jove.comncert.nic.in

| Functional Group | Reagent/Method | Product |

|---|---|---|

| Nitrile (R-C≡N) | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Primary Amine (R-CH₂-NH₂) |

| Nitrile (R-C≡N) | H₂ with Ni or Pt catalyst | Primary Amine (R-CH₂-NH₂) |

| Amide (R-CO-NH₂) | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Primary Amine (R-CH₂-NH₂) |

Reduction of Nitro Compounds to Amines

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. unacademy.com This method is particularly prevalent in the synthesis of arylamines from nitroaromatic compounds. libretexts.org However, it is also applicable to aliphatic nitro compounds. ncert.nic.incommonorganicchemistry.com A variety of reducing systems can accomplish this conversion. organic-chemistry.orgwikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. ncert.nic.incommonorganicchemistry.com It is often the preferred method due to high yields and the formation of water as the only byproduct. unacademy.com

Metal-Acid Reductions: A classic approach involves the use of an active metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. unacademy.com The reduction with iron scrap and hydrochloric acid is a widely used industrial process. ncert.nic.in

| Reagent System | Substrate Scope | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Aromatic and Aliphatic | Commonly used, but can also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) / Hydrochloric Acid (HCl) | Primarily Aromatic | Cost-effective; only a small amount of acid is needed to initiate the reaction. ncert.nic.in |

| Tin(II) Chloride (SnCl₂) | Aromatic and Aliphatic | Provides a mild method that can tolerate other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) / Acetic Acid (AcOH) | Aromatic and Aliphatic | A mild reduction method. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic | Reduces aliphatic nitro compounds to amines; aromatic nitro compounds may form azo products. commonorganicchemistry.com |

Application of Gabriel Synthesis for Primary Amine Precursors

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct alkylation of ammonia (B1221849). wikipedia.orgmasterorganicchemistry.comlibretexts.org This multi-step process provides a clean route to pure primary amines, which can serve as crucial precursors. perlego.com

The synthesis proceeds via two main steps:

N-Alkylation of Phthalimide (B116566): The potassium salt of phthalimide, a strong nucleophile, reacts with a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. wikipedia.orgorganic-chemistry.org The bulky phthalimide group prevents further alkylation. masterorganicchemistry.com

Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by reacting it with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. wikipedia.orglibretexts.org

This method could be employed to synthesize a primary amine intermediate, such as 2-methyl-2-nitro-propylamine (from 1-halo-2-methyl-2-nitropropane), which could then be benzylated to form the final product.

Hofmann and Curtius Rearrangements for Amine Formation

The Hofmann and Curtius rearrangements represent classic methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgwikipedia.org These methods are particularly valuable for synthesizing amines that are otherwise difficult to access.

The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (typically bromine) and a strong base to form an isocyanate. wikipedia.org This intermediate is then hydrolyzed to the primary amine. For the synthesis of the core structure of the target molecule, a hypothetical precursor would be 3-methyl-3-nitrobutanamide. The reaction would proceed via the migration of the 2-methyl-2-nitropropyl group to form an isocyanate, which upon aqueous workup, would decarboxylate to yield 2-methyl-2-nitropropan-1-amine. Subsequent N-benzylation would furnish the final product.

The Curtius rearrangement offers a versatile pathway from carboxylic acids to amines via an acyl azide (B81097) intermediate. masterorganicchemistry.comrsc.org The acyl azide, upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This method is known for its mild conditions and high functional group tolerance. rsc.org A plausible precursor for this route is 3-methyl-3-nitrobutanoic acid. This acid would first be converted to its corresponding acyl azide, which would then undergo rearrangement to 1-isocyanato-2-methyl-2-nitropropane. This isocyanate can be trapped with various nucleophiles; hydrolysis with water yields the primary amine, while reaction with benzyl alcohol would produce a benzyl carbamate (B1207046), which can be subsequently deprotected to the secondary amine. Direct trapping with benzylamine is also a potential route.

Table 1: Representative Examples of Hofmann and Curtius Rearrangements This table presents data from reactions on analogous substrates to illustrate typical reaction conditions and outcomes, as specific data for the synthesis of this compound via these methods is not available in the literature.

| Rearrangement | Starting Material | Reagents & Conditions | Intermediate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂, NaOH, H₂O, Δ | Isocyanate | Primary Amine | ~70% | wikipedia.org |

| Modified Hofmann | Primary Amide | NBS, DBU, MeOH | Isocyanate | Methyl Carbamate | Good | masterorganicchemistry.com |

| Curtius | Acyl Azide | Toluene, Δ | Isocyanate | Primary Amine (after hydrolysis) | 84% | wikipedia.org |

| One-Pot Curtius | Carboxylic Acid | DPPA, Et₃N, t-BuOH, Δ | Isocyanate | Boc-Protected Amine | High | organic-chemistry.org |

Stereoselective Synthetic Routes

While the target compound, this compound, is achiral, the methodologies described in this section are fundamental for the synthesis of chiral analogues and for controlling stereochemistry in complex molecules containing similar structural motifs.

Chiral Auxiliary-Mediated Approaches to Amine Synthesis

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is highly effective for the asymmetric synthesis of amines. yale.edu

One prominent example is the use of tert-butanesulfinamide (tBS), developed by Ellman. nih.gov This approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. Subsequent acidic cleavage of the sulfinyl group yields the chiral primary amine. nih.gov For a chiral analogue of the target compound, one could envision the addition of a benzyl nucleophile (e.g., benzylmagnesium bromide) to a chiral N-sulfinyl imine derived from 2-methyl-2-nitropropanal (B1630257).

Another powerful class of auxiliaries includes those derived from pseudoephedrine and pseudoephenamine, which are particularly effective in controlling alkylation reactions to form quaternary carbon centers. harvard.edu

Table 2: Chiral Auxiliary Approaches for Amine Synthesis This table illustrates the application of chiral auxiliaries in synthesizing chiral amines with structural features relevant to the target compound.

| Auxiliary | Substrate | Reaction Type | Key Reagents | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | Ketone | Condensation, Grignard Addition, Cleavage | Ti(OEt)₄, R-MgBr, HCl | >95:5 | High | nih.gov |

| Pseudoephedrine | Amide | Enolate Alkylation | LDA, R-X | High | High | harvard.edu |

| Oxazolidinone | N-Acyl Imide | Aldol Reaction | Bu₂BOTf, DIPEA, Aldehyde | >99:1 | High | wikipedia.org |

Asymmetric Hydrogenation of Iminium Ions

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral imines, enamines, or their corresponding iminium ions. acs.org This transformation typically employs transition metal catalysts (e.g., Rh, Ru, Ir) complexed with chiral phosphine (B1218219) ligands.

A hypothetical pathway to a chiral version of the target molecule could involve the formation of an imine from 2-methyl-2-nitropropanal and benzylamine. The resulting N-(2-methyl-2-nitropropylidene)-1-phenylmethanamine, upon activation to an iminium ion, could be subjected to asymmetric hydrogenation. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity. Recent advances have even demonstrated the use of earth-abundant metals like manganese for the challenging asymmetric hydrogenation of sterically similar dialkyl ketimines. nih.gov

Table 3: Asymmetric Hydrogenation of Imines This table provides examples of catalyst systems and results for the asymmetric hydrogenation of various imine substrates.

| Substrate Type | Catalyst System | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-Diphenylphosphinyl Ketimine | Pd(CF₃CO₂)₂/(S)-SegPhos | TFE | 50 | 87-99 | dicp.ac.cn |

| N-Tosyl Ketimine | Pd(CF₃CO₂)₂/(S)-SynPhos | TFE | 50 | 88-97 | dicp.ac.cn |

| N-Aryl Aryl Alkyl Imine | [Ir(COD)Cl]₂ / Chiral Ligand | Toluene | 50-100 | up to 99 | acs.org |

| Dialkyl Ketimine | Mn-PNP Pincer Complex | THF | 50 | High | nih.gov |

Diastereoselective Control in Nitro-Mannich Reactions

The nitro-Mannich, or aza-Henry, reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine to produce a β-nitroamine. nih.gov This reaction is arguably the most direct and convergent hypothetical route to this compound. The synthesis would involve the reaction of 2-nitropropane with an N-benzylimine, such as that derived from formaldehyde (N-methylen-1-phenylmethanamine).

The reaction can create up to two new stereocenters, and significant research has focused on controlling the diastereoselectivity. Organocatalysts, particularly chiral thiourea (B124793) derivatives, have proven highly effective in promoting highly diastereo- and enantioselective nitro-Mannich reactions. These catalysts act as bifunctional reagents, with the thiourea moiety activating the nitroalkane via hydrogen bonding and the amine base activating the imine. This dual activation within a chiral scaffold allows for precise control over the transition state geometry, leading to high stereoselectivity. nih.govresearchgate.net

Table 4: Diastereoselective Nitro-Mannich (Aza-Henry) Reactions This table showcases catalyst performance in controlling the stereochemical outcome of the nitro-Mannich reaction for relevant substrates.

| Nitroalkane | Imine | Catalyst/Method | Diastereomeric Ratio (dr, syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitroethane | N-Boc-imine | Chiral Thiourea | >20:1 | 96 | nih.gov |

| Various | N-Boc-aldimines | Bifunctional Amine-Thiourea | 1:99 (anti-selective) | High | researchgate.net |

| Nitroalkene/Imine | Tandem 1,4-Hydride Addition | - | >95:5 (anti-rich) | 60-87 | researchgate.net |

Advanced Synthetic Techniques and Optimization

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

Several of the aforementioned strategies can be adapted into one-pot procedures. For example, the Curtius rearrangement can be performed in a one-pot fashion, converting a carboxylic acid directly into a Boc-protected amine by including diphenylphosphoryl azide (DPPA) and tert-butanol (B103910) in the reaction mixture. organic-chemistry.org

Another relevant one-pot strategy involves the combination of different reaction types. A tandem Henry/Ritter reaction has been described for the synthesis of N-(β-nitro)amides from aldehydes, nitroalkanes, and nitriles in a single vessel. researchgate.net Similarly, a one-pot sequence for synthesizing N-alkylaminobenzenes involves the reduction of a nitroaromatic compound followed by in-situ reductive amination with a carbonyl compound. organic-chemistry.org For the target molecule, a hypothetical one-pot process could involve a nitro-Mannich reaction followed by the in-situ reduction of the nitro group to an amine, yielding a 1,2-diamine precursor.

Table 5: Examples of One-Pot Synthetic Sequences This table provides examples of multi-step syntheses performed in a single reaction vessel, demonstrating the efficiency of this approach.

| Reaction Name/Type | Starting Materials | Key Reagents | Final Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| One-Pot Curtius Rearrangement | Carboxylic Acid, t-BuOH | DPPA, Et₃N | Boc-Protected Amine | High | organic-chemistry.org |

| Tandem Henry/Ritter Reaction | Aldehyde, Nitroalkane, Nitrile | - | N-(β-nitro)amide | 60-83 | researchgate.net |

| Reduction/Reductive Amination | Nitroaromatic, Carbonyl Compound | B₁₀H₁₄, Pd/C | N-Alkylaminobenzene | High | organic-chemistry.org |

Catalytic Methodologies (e.g., Palladium-Catalyzed Transformations)

Catalytic methodologies, particularly those involving palladium, offer efficient and selective routes for the formation of carbon-nitrogen bonds, which are central to the synthesis of compounds like this compound. While direct palladium-catalyzed synthesis of the target compound is not extensively detailed, principles from related transformations provide a clear framework for potential synthetic strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, the cross-coupling of alcohols and nitroarenes can be promoted by a Pd/Fe bimetallic catalyst in the presence of a Xantphos ligand. researchgate.net This type of reaction proceeds through a hydrogen-transfer redox system, facilitating the formation of an imine intermediate which can be subsequently reduced to the target amine. researchgate.net Another approach involves the catalytic hydrogenation of precursor molecules. In the synthesis of structurally related 2-methyl-1-substituted phenyl-2-propanamine compounds, palladium on carbon (Pd/C) is used as a catalyst for the hydrogenation of a carbamate intermediate to yield the final amine. google.com

Enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has also been demonstrated, highlighting the versatility of palladium catalysts in forming C-C bonds adjacent to an amine. nsf.gov Such methods can achieve good yields and high enantioselectivities through the careful selection of palladium precursors and ligands. nsf.gov Furthermore, palladium catalysts have been employed in complex annulation reactions to build heterocyclic structures incorporating a benzylamine moiety, demonstrating the catalyst's ability to facilitate multiple C-H activations. nih.govacs.org

The table below summarizes various palladium-catalyzed transformations relevant to the synthesis of benzylamine derivatives.

| Reaction Type | Catalyst System | Key Features | Reference |

| Cross-Coupling of Alcohols and Nitroarenes | Pd/Fe bimetallic catalyst, Xantphos ligand | Proceeds via a hydrogen-transfer redox system to form an imine intermediate. | researchgate.net |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Raney Nickel, or Platinum Oxide | Used for the final reduction step to form the amine from a carbamate precursor. | google.com |

| C3-Benzylation of Indoles | Pd(P(o-tol)3)2Cl2 / Ag2CO3 | Effective for regioselective benzylation, providing high yields of C3-benzyl indolenine products. | nih.gov |

| Enantioselective Benzylation | Pd2(dba)3, Ligands | Achieves high enantioselectivity in the benzylation of azaarylmethyl amine pronucleophiles. | nsf.gov |

| [5 + 2] Rollover Annulation | Pd(OAc)2 | Involves a twofold C–H activation of aryl and heteroaryl bonds to form complex heterocyclic systems. | nih.govacs.org |

These examples underscore the potential of palladium-catalyzed reactions in the synthesis of this compound, offering routes that could involve cross-coupling, hydrogenation, or directed C-H functionalization.

Process Optimization Studies

A key strategy in modern process optimization is the use of automated, continuous flow systems. These platforms allow for the rapid and systematic variation of multiple reaction parameters to identify optimal conditions. For example, a study on the synthesis and purification of N-benzyl-α-methylbenzylamine utilized a black-box optimization methodology to simultaneously refine both the reaction and a subsequent liquid-liquid extraction (LLE) work-up. d-nb.info By varying temperature, residence time, inlet pH, and solvent volume ratio, the purity of the final product was significantly increased from 38% to 71% over just 53 automated experiments. d-nb.info

The optimization algorithm, SNOBFIT (Stable Noisy Optimization by Branch and Fit), proved effective in navigating the complex response surface to identify the optimal conditions. d-nb.info This approach is superior to traditional one-variable-at-a-time optimization, as it accounts for the interplay between different parameters.

The table below presents the variables and optimized results from a continuous flow process study for an N-benzylamine derivative, illustrating the principles that would be applied to optimize the synthesis of this compound. d-nb.info

| Parameter | Range/Variables Studied | Optimized Value | Outcome |

| Residence Time | Varied by algorithm | 6.9 min | Contributed to achieving 71% purity. |

| Temperature | Varied by algorithm | 127.2 °C | Contributed to achieving 71% purity. |

| Inlet pH | Varied by algorithm | 0.772 | Crucial for selective extraction and purification. |

| Solvent Volume Ratio (VR) | Varied by algorithm | 2.45 | Optimized for efficient liquid-liquid extraction. |

This self-optimizing methodology minimizes manual labor and accelerates the development of robust and efficient multi-step continuous processes. d-nb.info The principles of optimizing reaction conditions (temperature, time) and work-up procedures (pH, solvent ratios) are directly applicable to enhancing the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Amine Functionality

The amine group is the most reactive site in the molecule, undergoing reactions such as dealkylation, alkylation, acylation, and salt formation.

N-dealkylation, the removal of an alkyl or benzyl (B1604629) group from the nitrogen atom, is a significant chemical transformation. nih.govresearchgate.net This process can be achieved through various methods, including oxidative, reductive, and rearrangement pathways, providing routes to synthesize other valuable chemicals. nih.gov

Oxidative N-dealkylation is a common metabolic pathway for amine-containing compounds and can be replicated synthetically. nih.gov The general mechanism involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.govuomustansiriyah.edu.iq This intermediate then spontaneously decomposes to yield the dealkylated amine and a corresponding carbonyl compound. nih.gov

Ruthenium-catalyzed methods mimic the action of cytochrome P450 enzymes. nih.govresearchgate.net For a secondary amine like Benzyl-(2-methyl-2-nitro-propyl)-amine, a ruthenium complex such as RuCl₂(PPh₃)₃ can be used as a catalyst with an oxidant like tert-butyl hydroperoxide (t-BuOOH). nih.gov This system facilitates the oxidation that leads to the cleavage of either the N-benzyl or the N-alkyl bond. nih.gov Rhodium and copper complexes have also been investigated for similar oxidative N-dealkylation reactions. nih.govdntb.gov.ua

Electrochemical N-dealkylation offers a metal-free alternative. mdpi.com In this process, the amine undergoes a single-electron oxidation at an anode to generate a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation and further oxidation to form an iminium ion, which is then hydrolyzed to the dealkylated amine and an aldehyde. mdpi.compsu.edu This method has been successfully applied to the cleavage of N-benzyl amines. mdpi.com

| Method | Typical Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Oxidation | RuCl₂(PPh₃)₃, t-BuOOH | α-(tert-butyl-dioxy)alkylamine | nih.gov |

| Copper-Catalyzed Oxidation | CuI, O₂; followed by acid hydrolysis | Formamide | nih.gov |

| Electrochemical Oxidation | Undivided cell, Platinum (Pt) anode/cathode, constant current | Nitrogen radical cation | mdpi.com |

| Nitrosative Dealkylation | Nitrous Acid (HNO₂) | N-nitrosammonium ion | psu.edu |

The N-benzyl bond is particularly susceptible to cleavage via hydrogenolysis, a reductive process. researchgate.netresearchgate.net This method is widely used for the deprotection of benzylamines in organic synthesis. researchgate.netacs.org The reaction involves treating the amine with a hydrogen source in the presence of a metal catalyst. researchgate.net

The most common catalytic system is Palladium-on-carbon (Pd/C). researchgate.netacs.org Hydrogen can be supplied as hydrogen gas (H₂) or through a transfer hydrogenation agent like ammonium (B1175870) formate. researchgate.net This method is highly selective for the benzyl group due to the stability of the benzyl radical intermediate, leaving the 2-methyl-2-nitro-propyl group intact. researchgate.net This selectivity makes hydrogenolysis a valuable tool for targeted synthesis. researchgate.net

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Microwave irradiation, high-boiling solvent | researchgate.net |

| Pd/C | H₂ (gas) | Requires acid facilitator (e.g., from Nb₂O₅/C) to overcome catalyst poisoning by amine | acs.org |

| Raney Nickel | Ammonium Formate | Used to avoid cleavage of other sensitive bonds | researchgate.net |

| Magnesium | Ammonium Formate | Room temperature | researchgate.net |

The classical von Braun reaction involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (CNBr) to yield an alkyl bromide and a disubstituted cyanamide. wikipedia.orgresearchgate.net While the direct application to secondary amines often results in low yields, related cleavage reactions using chloroformates are highly effective. researchgate.net

In this modified approach, a secondary amine is treated with a chloroformate, such as phenyl chloroformate or ethyl chloroformate, in the presence of a base. nih.gov This reaction forms an intermediate N-carbamate. Subsequent hydrolysis or reduction of the carbamate (B1207046) cleaves the N-alkyl bond, yielding the dealkylated amine. nih.govresearchgate.net This method provides an alternative to oxidative or reductive pathways for N-dealkylation.

The nucleophilic nitrogen of this compound can readily react with electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a more substituted tertiary amine. wikipedia.orgncert.nic.in The reaction proceeds via a nucleophilic substitution mechanism. ncert.nic.in A significant challenge in N-alkylation is the potential for overalkylation, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt. wikipedia.org Alternative methods, such as reductive amination using alcohols or carbonyl compounds with a reducing agent, can offer better control over the degree of alkylation. rsc.orgnih.govacs.orgrsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. ncert.nic.inbath.ac.uk This reaction is generally high-yielding and is carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Acetonitrile (B52724) has also been explored as a less hazardous acetylating agent in the presence of an alumina (B75360) catalyst. nih.gov

| Reaction | Reagent Class | Examples | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | Tertiary Amine | wikipedia.orgncert.nic.in |

| Alcohols/Carbonyls | Methanol, Benzaldehyde (with a reducing agent) | Tertiary Amine | rsc.orgrsc.org | |

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl Chloride, Acetic Anhydride | Amide | ncert.nic.inbath.ac.uk |

| Nitriles | Acetonitrile (with catalyst) | Amide | nih.gov |

Quaternary ammonium salts are molecules in which the central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. nih.gov The formation of such a salt from this compound is a two-step process. First, N-alkylation of the secondary amine yields a tertiary amine, as described in section 3.1.2. docbrown.info

This intermediate tertiary amine can then undergo a second alkylation reaction with an alkyl halide, a process known as the Menshutkin reaction, to form the final quaternary ammonium salt. wikipedia.org This second step is generally efficient because overalkylation is not possible beyond the quaternary stage. wikipedia.org The reaction is often carried out in polar solvents, and using water or water-containing organic solvents can significantly accelerate the rate of quaternization with benzyl halides. googleapis.com

N-Dealkylation Pathways and Mechanisms

Reactivity of the Nitro Group

The tertiary nitroalkane moiety in this compound is a key center of reactivity, susceptible to reduction, and potentially to photochemical transformations, while its participation in certain nucleophilic reactions is sterically and electronically constrained.

Reduction to Amine, Hydroxylamine, and Nitroso Intermediates

A variety of reagents can accomplish the reduction of nitroalkanes. ncert.nic.in Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. ncert.nic.inmasterorganicchemistry.com For instance, passing hydrogen gas over a finely divided metal catalyst such as palladium, platinum, or nickel is a widely used technique. ncert.nic.in Alternatively, easily oxidized metals like iron, tin, or zinc in the presence of hydrochloric acid are effective for this conversion. masterorganicchemistry.com The use of iron scrap and hydrochloric acid is often preferred in industrial settings because the iron(II) chloride formed can be hydrolyzed, regenerating acid and thus requiring only a catalytic amount to initiate the reaction. ncert.nic.in

Other modern methods have been developed, including the use of trichlorosilane (B8805176) in the presence of an organic base, which offers high chemoselectivity, reducing the nitro group without affecting other sensitive functional groups. google.com The choice of reducing agent can sometimes allow for the isolation of the intermediate species; however, the reaction typically proceeds to the fully reduced amine. nih.gov

| Reagent/System | Typical Product | Reference |

|---|---|---|

| H₂, Pd/C, PtO₂, or Raney Ni | Amine | ncert.nic.inmasterorganicchemistry.com |

| Fe, Sn, or Zn in HCl | Amine | masterorganicchemistry.com |

| Lithium aluminium hydride (LiAlH₄) | Amine | ncert.nic.in |

| Trichlorosilane (HSiCl₃) / Base | Amine | google.com |

| Sodium borohydride (B1222165) (NaBH₄) / Catalyst | Amine | google.com |

Nucleophilic Reactivity of the Nitroalkane Moiety (e.g., Nitro-Mannich reactions)

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgwikiwand.com This carbon-carbon bond-forming reaction is of significant synthetic utility as the resulting β-nitroamine products can be converted into valuable 1,2-diamines or β-amino carbonyl compounds. wikipedia.orgwikiwand.com

The key step in this reaction is the deprotonation of the nitroalkane at the α-carbon (the carbon atom bonded to the nitro group) to form a resonance-stabilized nitronate anion. This anion then acts as the carbon nucleophile that attacks the electrophilic imine carbon. For this deprotonation to occur, the α-carbon must possess at least one acidic proton.

In the case of this compound, the α-carbon of the nitroalkane moiety is a tertiary center, bearing two methyl groups and no hydrogen atoms. Consequently, it is not possible to form a nitronate anion from this structure under typical basic conditions. Therefore, the 2-methyl-2-nitro-propyl group within this molecule is unable to act as a nucleophile in a nitro-Mannich reaction. While the compound itself can be viewed as a product of a related reaction, its own nitroalkane moiety is unreactive in this specific context.

| Catalyst Type | Example | Reaction Feature | Reference |

|---|---|---|---|

| Base Catalysis | n-Butyllithium (nBuLi) | Generates nitronate ion for addition to imines. | wikipedia.org |

| Metal Catalysis | Cu(II)-BOX complexes | Enantioselective addition to N-PMP-α-iminoesters. | wikiwand.com |

| Organocatalysis | Thiourea (B124793) derivatives | Enantioselective reactions, often with a Hantzsch ester as a hydride source. | ucl.ac.uk |

| Acid Catalysis | Trifluoroacetic acid | Used in situ after nitronate formation to promote reaction. | ucl.ac.uk |

Photochemical Transformations of Nitro Compounds

The photochemistry of nitroalkanes has been shown to proceed through two primary competing pathways upon irradiation: hydrogen abstraction and homolytic cleavage of the carbon-nitrogen bond. rsc.org The specific pathway taken depends on the structure of the nitroalkane and the reaction conditions. researchgate.net

Irradiation of nitroalkanes in a hydrogen-donating solvent like cyclohexane (B81311) can induce the excited nitro group to abstract a hydrogen atom. rsc.orgrsc.org This process can ultimately lead to the formation of amides and lactams. rsc.org The other major photochemical process is the homolytic cleavage of the C–N bond, which generates an alkyl radical and nitrogen dioxide. rsc.org The nitrogen dioxide can rearrange to a nitrite (B80452) ester, which itself can undergo further photochemical cleavage. rsc.org

More recent studies have explored the use of photoredox catalysis to generate alkyl radicals from nitroalkanes via a single-electron reduction of the nitro group. chemrxiv.org This process results in the expulsion of a nitrite ion and the formation of a radical that can be used in subsequent carbon-carbon bond-forming reactions, a process known as denitrative alkenylation. chemrxiv.org For this compound, photochemical stimulation could potentially lead to the cleavage of the C-N bond, generating a tertiary 2-methyl-2-aminopropyl radical and nitrogen dioxide, or other transformations initiated by the excited nitro group.

| Photochemical Process | Key Intermediate | Potential Products | Reference |

|---|---|---|---|

| Hydrogen Abstraction | Excited nitro-group | Amides, Lactams | rsc.orgrsc.org |

| C-N Bond Homolysis | Alkyl radical, NO₂ | Alcohols (from nitrite intermediate) | rsc.org |

| Photoredox Catalyzed Reduction | Alkyl radical, NO₂⁻ | C-C coupled products (e.g., alkenylation) | chemrxiv.org |

Reactivity of the Benzylic Position

The benzylic carbon—the sp³-hybridized carbon directly attached to the benzene (B151609) ring—is a site of enhanced reactivity due to its ability to stabilize intermediates such as radicals and cations through resonance with the aromatic ring.

Oxidation of the Benzylic Carbon

The benzylic position in benzylamines is susceptible to oxidation. A range of metal-free and metal-catalyzed methods have been developed for this transformation. Metal-free aerobic oxidation can be achieved using strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which is thought to facilitate the deprotonation of a peroxide intermediate formed from the reaction of the benzylamine (B48309) with oxygen. nih.govacs.org This pathway can lead to the formation of amides. nih.govacs.org

Oxidizing agents such as potassium persulfate (K₂S₂O₈) can generate sulfate (B86663) radical anions (SO₄·⁻) that are capable of abstracting a hydrogen atom from the benzylic position. beilstein-journals.org This hydrogen atom transfer (HAT) event produces a benzylic radical, which can then undergo a single electron transfer (SET) to form a reactive iminium ion intermediate. beilstein-journals.org This intermediate is a key species in many subsequent transformations. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines proceeds through this mechanism. beilstein-journals.org For this compound, oxidation at the benzylic carbon would likely yield an iminium ion, which could then undergo further reactions depending on the conditions.

| Oxidant/Catalyst System | Proposed Intermediate | Typical Product | Reference |

|---|---|---|---|

| O₂ / TBD (Guanidine Base) | Peroxide intermediate | Amides | nih.govacs.org |

| K₂S₂O₈ / Pyridine | Benzylic radical, Iminium ion | Imines | beilstein-journals.org |

| Salicylic Acid Derivatives / O₂ | Not specified | Imines | acs.org |

| Hyper‐cross‐linked Polymers (Photocatalyst) / Blue LED | Not specified | Imines | researchgate.net |

Radical Reactivity and Resonance Stabilization

The stability of the benzyl radical is a key factor governing the reactivity of the benzylic position. krayonnz.com Homolytic cleavage of the benzylic C-H bond results in a radical where the unpaired electron is not localized on the benzylic carbon but is delocalized over the entire π-electron system of the benzene ring. krayonnz.comlibretexts.org This delocalization, known as resonance, significantly stabilizes the radical intermediate compared to a simple alkyl radical. libretexts.orgnumberanalytics.com

This resonance stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it more susceptible to abstraction by other radicals, as seen in the oxidation mechanism involving the sulfate radical anion. beilstein-journals.org The benzyl radical has several contributing resonance structures, with the unpaired electron density distributed at the benzylic carbon and the ortho and para positions of the aromatic ring. krayonnz.com This stabilization is a critical factor in many chemical reactions that proceed via a benzylic radical intermediate, such as radical halogenation and certain oxidation reactions. krayonnz.com

| Structure Number | Description of Electron Position |

|---|---|

| I | Unpaired electron on the benzylic carbon. |

| II | Unpaired electron delocalized to the ortho-carbon of the ring. |

| III | Unpaired electron delocalized to the para-carbon of the ring. |

| IV | Unpaired electron delocalized to the other ortho-carbon of the ring. |

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the secondary benzylamine and the tertiary nitroalkane moieties. Understanding the mechanisms of its formation and subsequent reactions requires an examination of fundamental processes such as single-electron transfer, the role of iminium ion intermediates, polymerization kinetics, and acid-base equilibria.

Studies on Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental step in many organic reactions and is relevant to the chemistry of both benzylamines and nitroalkanes. In the context of reactions involving these functional groups, SET processes can initiate radical-based reaction pathways.

While direct studies on this compound are not prevalent, the mechanism of C-alkylation of nitroalkanes with certain benzyl halides provides a well-documented example of SET. The reaction between a nitronate anion (formed by deprotonation of a nitroalkane) and an electron-deficient benzyl halide, such as an ortho- or para-nitrobenzyl chloride, proceeds via a radical-nucleophilic substitution (S-RN-1) pathway. nih.gov This mechanism is initiated by the single-electron transfer from the nucleophilic nitronate anion to the electron-accepting benzyl halide. nih.gov This transfer generates a benzyl radical and a nitroalkane radical anion, which then propagates through a radical chain mechanism.

Similarly, benzylamines can participate in SET-mediated reactions. For instance, the Csp³–H arylation of benzylamines can be achieved through a synergistic approach involving both SET and hydrogen atom transfer (HAT) catalysis. rsc.orgsemanticscholar.org In such systems, an excited-state photocatalyst can oxidize the benzylamine via SET to form an aminium radical cation. rsc.org This intermediate can then undergo deprotonation to yield an α-amino radical, which is a key intermediate for C-C bond formation. The regioselectivity of these reactions can be controlled by overriding the inherent SET pathway through the addition of a HAT catalyst precursor, which is preferentially oxidized. rsc.orgsemanticscholar.org

Mechanistically, SET pathways involving nitroalkanes are also implicated in their reduction. Catalytic systems can reduce nitroalkanes via SET to promote the cleavage of the C-NO₂ bond, leading to the formation of alkyl radicals that can participate in various transformations. researchgate.net The observation of side products like bibenzyl in some benzylation reactions of nitroalkanes further supports the involvement of a single-electron pathway that generates benzylic radicals. nih.gov

Table 1: Key Species in Proposed SET Pathways

| Reactant Type | Intermediate Species | Role in Reaction |

| Nitronate Anion | Nitroalkane Radical | Radical Chain Propagator |

| Benzyl Halide (electron-deficient) | Benzyl Radical | Key intermediate for C-C bond formation |

| Benzylamine | Aminium Radical Cation | Precursor to α-amino radical |

Identification and Characterization of Iminium Ion Intermediates

Iminium ions are crucial electrophilic intermediates in the synthesis of β-nitroamines, a structural class to which this compound belongs. The formation of this target compound is conceptually related to the nitro-Mannich reaction, also known as the aza-Henry reaction. wikipedia.orgwikiwand.com This reaction involves the nucleophilic addition of a nitroalkane, or its corresponding nitronate anion, to an imine or iminium ion. wikipedia.org

The general mechanism proceeds in two key steps. First, the condensation of an amine (like benzylamine) with an aldehyde or ketone forms an imine, which can be protonated or activated by a Lewis acid to generate a more electrophilic iminium ion. nih.gov In the second step, the nucleophilic nitronate anion, formed by the deprotonation of the nitroalkane (e.g., 2-methyl-2-nitropropane) by a base, attacks the iminium ion. wikiwand.comnih.gov This C-C bond-forming step yields the β-nitroamine product.

The reaction can be catalyzed by both acids and bases. Lewis or Brønsted acids can activate the imine by forming the iminium ion, while bases are required to generate the reactive nitronate species from the nitroalkane. nih.gov In some cases, bifunctional catalysts, such as thioureas, are employed to activate both the imine and the nitroalkane simultaneously.

While the direct synthesis of this compound would involve the reaction of benzylamine with 2-methyl-2-nitropropanal (B1630257) (a challenging substrate), the underlying principle of iminium ion intermediacy is central. The stability and reactivity of the iminium ion are influenced by the substituents on both the carbon and nitrogen atoms. The benzyl group on the nitrogen can stabilize the positive charge, facilitating its formation.

Table 2: General Steps in Iminium Ion-Mediated β-Nitroamine Synthesis

| Step | Reactants | Intermediate/Product | Catalyst Role |

| 1. Imine/Iminium Formation | Amine + Aldehyde/Ketone | Imine / Iminium Ion | Acid (Lewis or Brønsted) to activate carbonyl and facilitate dehydration |

| 2. Nitronate Formation | Nitroalkane | Nitronate Anion | Base to deprotonate the α-carbon of the nitroalkane |

| 3. Nucleophilic Addition | Iminium Ion + Nitronate Anion | β-Nitroamine | - |

Kinetic and Mechanistic Aspects of Polymerization Reactions Initiated by Benzyl Halides

The initiation of radical polymerization often involves the generation of free radicals from an initiator system. While benzyl halides themselves are not typical thermal initiators, they can be part of redox-initiating systems in conjunction with amines. The classic example is the benzoyl peroxide (BPO)/tertiary amine system, widely used for the free-radical polymerization of acrylic resins. researchgate.netresearchgate.net This system operates via a redox reaction, often involving a sequential electron transfer followed by a proton transfer process, to generate initiating radicals. researchgate.net

A system composed of a benzyl halide and an amine like this compound could potentially initiate polymerization through a similar redox mechanism, although this is less common. The reaction between a tertiary amine and an alkyl halide, known as the Menshutkin reaction, leads to a quaternary ammonium salt. magritek.com While this is an ionic process, under certain conditions, particularly with susceptible substrates, SET side reactions could generate radical species capable of initiating polymerization.

The kinetics of such polymerization would be complex, depending on the rates of radical generation, propagation, and termination. wikipedia.org The rate of initiation would be influenced by factors such as the concentration of the benzyl halide and the amine, the nature of the solvent, and the temperature. magritek.com For instance, studies on the benzylation of tertiary amines show that reaction rates are highly solvent-dependent, with more polar solvents like acetonitrile leading to faster rates. magritek.com

Initiation: Formation of initiating radicals from the benzyl halide/amine system.

Propagation: Addition of the radical to a monomer molecule, creating a new, larger radical which then adds to another monomer, and so on.

Termination: Destruction of the growing radical chains, typically by combination or disproportionation.

Table 3: Factors Affecting Kinetics of Amine/Halide Initiated Polymerization

| Parameter | Influencing Factors | Effect on Rate |

| Rate of Initiation | Amine & Halide Concentration, Solvent Polarity, Temperature | Increases with higher concentration, polarity, and temperature |

| Rate of Propagation | Monomer Concentration, Monomer Reactivity, Temperature | Increases with higher monomer concentration and temperature |

| Rate of Termination | Radical Concentration, Viscosity of Medium | Increases with higher radical concentration; may decrease with high viscosity (gel effect) |

Protolytic Dissociation Equilibria in Nitroalkane Chemistry

The chemistry of nitroalkanes is profoundly influenced by the acidity of the α-proton. The reaction of this compound involves the coupling of a benzylamine moiety with 2-methyl-2-nitropropane (B1294617). A key feature of primary and secondary nitroalkanes is their ability to undergo protolytic dissociation in the presence of a base to form a nitronate anion (also known as an aci-nitronate). magritek.com However, 2-methyl-2-nitropropane is a tertiary nitroalkane and lacks an α-proton, meaning it cannot be deprotonated to form a nitronate ion in the traditional sense.

This distinction is crucial. The typical nitro-Mannich reaction requires a primary or secondary nitroalkane that can be deprotonated. wikipedia.org Therefore, the formation of the title compound cannot proceed through the standard mechanism involving the deprotonation of 2-methyl-2-nitropropane. Alternative synthetic routes would be necessary, for instance, starting from precursors that already contain the C-N bond, or through radical pathways.

However, considering the general protolytic equilibria relevant to the components, we can analyze the acid-base reaction between benzylamine and a generic primary or secondary nitroalkane (R₂CHNO₂). Benzylamine (pKa of the conjugate acid ≈ 9.3) is a moderately strong base and can deprotonate nitroalkanes, which have pKa values typically ranging from 7 to 10, depending on their structure. britannica.comriversidelocalschools.com

The equilibrium for this acid-base reaction can be represented as:

C₆H₅CH₂NH₂ + R₂CHNO₂ ⇌ C₆H₅CH₂NH₃⁺ + [R₂C=NO₂]⁻

The position of this equilibrium depends on the relative acidities of the benzylammonium ion and the nitroalkane. bu.edulibretexts.org The formation of the nitronate anion is essential for its role as a powerful nucleophile in C-C bond-forming reactions like the Henry and nitro-Mannich reactions. wikipedia.org

Table 4: Representative pKa Values for Relevant Functional Groups

| Compound Class | Example | pKa | Reference Species |

| Benzylammonium Ion | C₆H₅CH₂NH₃⁺ | ~9.3 | Conjugate Acid |

| Secondary Nitroalkane | (CH₃)₂CHNO₂ (2-Nitropropane) | ~7.7 | Neutral Acid |

| Primary Nitroalkane | CH₃NO₂ (Nitromethane) | ~10.2 | Neutral Acid |

| Water | H₂O | 15.7 | Neutral Acid |

Note: pKa values are approximate and can vary with conditions.

This equilibrium underscores the importance of the basicity of the amine and the acidity of the nitroalkane in controlling the concentration of the reactive nitronate intermediate in relevant synthetic transformations. riversidelocalschools.com

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Benzyl-(2-methyl-2-nitro-propyl)-amine, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. These calculations could also elucidate key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is vital for predicting the molecule's reactivity and spectroscopic characteristics. However, no specific DFT studies detailing the optimized geometry or electronic properties of this compound have been published.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular energies and properties. While these methods are computationally more intensive than DFT, they are often used as a benchmark for accuracy. There are currently no published high-accuracy ab initio calculations for this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl (B1604629) and propyl groups in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. This is often achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry. Such an analysis would be critical for understanding the molecule's shape and how it might interact with other molecules. Unfortunately, no studies on the conformational analysis or potential energy surface of this compound are available in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their motion, flexibility, and interactions.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating solvent effects. By surrounding the molecule with explicit solvent molecules (like water or an organic solvent) in the simulation, it is possible to study how the solvent affects the molecule's conformation, dynamics, and interactions. This is crucial for understanding its behavior in realistic chemical or biological systems. To date, no research has been published on the solvent effects on the molecular behavior of this compound using molecular dynamics simulations.

Reaction Mechanism Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and validating the mechanisms of chemical reactions. For a molecule such as this compound, several reaction pathways can be envisaged, primarily involving the nucleophilic amine and the electrophilic character that can be induced at the benzylic position or reactions involving the nitro group.

Transition State Characterization

The transition state is a critical point on the potential energy surface that determines the kinetics of a reaction. For reactions involving this compound, such as nucleophilic substitution (SN2) at the benzyl carbon, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state geometry.

Table 1: Hypothetical Transition State Parameters for an SN2 Reaction of this compound

| Parameter | Predicted Value | Description |

| Imaginary Frequency | -350 to -450 cm⁻¹ | Confirms the structure as a true transition state. |

| C-N Bond Length | ~2.1 Å | Elongated bond to the leaving amine group. |

| C-Nucleophile Bond Length | ~2.2 Å | Partially formed bond with the incoming nucleophile. |

| N-C-Nucleophile Angle | ~180° | Linear arrangement of the key atoms in the transition state. |

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.

Energy Profiles of Reaction Pathways

The energy profile of a reaction pathway maps the change in potential energy as reactants are converted into products. youtube.com For this compound, a key reaction pathway to consider is its behavior as a nucleophile. The energy profile for the reaction of the amine with an electrophile would show the initial energy of the reactants, the activation energy required to reach the transition state, and the energy of the final products.

Computational studies on similar benzylamines indicate that the activation energy is influenced by both steric and electronic factors. ias.ac.in The bulky 2-methyl-2-nitro-propyl group is expected to sterically hinder the approach to the nitrogen atom, potentially raising the activation energy for reactions at the amine. Conversely, the electronic effect of the benzyl group influences the nucleophilicity of the amine.

Table 2: Illustrative Energy Profile for Nucleophilic Attack by this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 (for an exothermic reaction) |

Note: The actual energy values are highly dependent on the specific electrophile and reaction conditions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational methods are instrumental in quantifying these relationships through the calculation of various molecular descriptors.

Prediction of Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups. The benzylamine (B48309) portion is typically nucleophilic, while the nitro group is strongly electron-withdrawing. nih.gov This electron-withdrawing nature of the nitro group can influence the acidity of the alpha-protons on the propyl chain, although in this case, there are no alpha-protons on the carbon bearing the nitro group.

Computational models can predict sites of electrophilic and nucleophilic attack by calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). For this compound, the HOMO is likely to be localized on the amine and the phenyl ring, indicating these as the primary sites for electrophilic attack. The LUMO may have significant contributions from the nitro group and the phenyl ring, suggesting these as potential sites for nucleophilic attack under certain conditions.

Influence of Substituents on Electronic Properties

The electronic properties of this compound can be modulated by introducing substituents on the phenyl ring. The Hammett equation provides a framework for quantifying the effect of these substituents on reaction rates and equilibria. wikipedia.org Computational studies can be used to calculate Hammett constants (σ) for various substituents and correlate them with computed reaction barriers.

Electron-donating groups (EDGs) on the phenyl ring would be expected to increase the electron density on the benzylamine nitrogen, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the amine. The effect of these substituents can be quantified by calculating properties such as atomic charges and orbital energies.

Table 3: Predicted Effect of Phenyl Substituents on the Amine Nitrogen's Partial Charge

| Substituent (para-position) | Hammett Constant (σp) | Calculated Partial Charge on N (arbitrary units) |

| -OCH₃ (EDG) | -0.27 | -0.45 |

| -H (unsubstituted) | 0.00 | -0.42 |

| -Cl (EWG) | +0.23 | -0.40 |

| -NO₂ (strong EWG) | +0.78 | -0.37 |

Note: The partial charge values are illustrative, showing the expected trend based on the substituent's electronic effect.

Derivatives, Analogues, and Chemical Libraries

Synthesis of N-Benzyl-Substituted Amine Derivatives

The synthesis of N-benzyl-substituted amine derivatives related to Benzyl-(2-methyl-2-nitro-propyl)-amine can be achieved through various established synthetic methodologies. A primary route involves the reductive amination of a suitable carbonyl compound with a primary amine. Specifically, the reaction of 2-methyl-2-nitropropanal (B1630257) with benzylamine (B48309), followed by reduction of the resulting imine, would yield the target compound. This versatile reaction allows for the introduction of a wide range of substituents on both the benzyl (B1604629) ring and the propyl chain.

Systematic modifications of the 2-methyl-2-nitro-propyl moiety can lead to a library of analogues with varied steric and electronic properties. The synthesis of these derivatives often starts from different nitroalkane precursors.

Positional Isomers:

The positions of the methyl and nitro groups on the propyl chain significantly influence the chemical and physical properties of the resulting amine.

1-Nitro-2-methylpropan-2-amine derivatives: The synthesis of N-benzyl-1-nitro-2-methylpropan-2-amine would involve the reaction of 1-nitro-2-methylpropan-2-amine with benzaldehyde followed by reduction. Alternatively, direct N-alkylation of 1-nitro-2-methylpropan-2-amine with benzyl bromide could be employed.

3-Nitropropan-1-amine derivatives: N-Benzylation of 3-nitropropan-1-amine would yield N-benzyl-3-nitropropan-1-amine. This can be achieved through reductive amination of 3-nitropropanal with benzylamine or by direct alkylation.

The synthesis of these positional isomers allows for a systematic investigation of the structure-activity relationship, where the proximity of the nitro and methyl groups to the amine nitrogen can be correlated with biological or chemical activity.

Interactive Data Table: Comparison of Propyl Chain Isomers

| Compound Name | Structure | Synthetic Precursors | Potential Synthetic Route |

| This compound | 2-Methyl-2-nitropropanal, Benzylamine | Reductive Amination | |

| N-Benzyl-1-nitro-2-methylpropan-2-amine | 1-Nitro-2-methylpropan-2-amine, Benzaldehyde | Reductive Amination | |

| N-Benzyl-3-nitropropan-1-amine | 3-Nitropropanal, Benzylamine | Reductive Amination |

The benzyl group offers a readily modifiable scaffold for introducing a variety of functional groups. The synthesis of these analogues typically involves the reaction of 2-methyl-2-nitropropylamine with a range of substituted benzaldehydes via reductive amination. This approach allows for the facile incorporation of electron-donating or electron-withdrawing groups, as well as sterically demanding substituents, onto the aromatic ring.

Common modifications to the benzyl moiety include:

Electron-donating groups: Methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups can be introduced to increase the electron density of the aromatic ring.

Electron-withdrawing groups: Nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups can be installed to decrease the electron density.

Steric modifications: The introduction of bulky groups such as tert-butyl or phenyl substituents can be used to probe the steric requirements of potential binding sites.

Heterocyclic analogues: Replacing the phenyl ring with a heterocyclic system, such as pyridine or thiophene, can introduce new pharmacophoric features.

Interactive Data Table: Examples of Analogues with Modified Benzyl Moieties

| Substituent on Benzyl Ring | Example Compound Name | Potential Synthetic Precursors |

| 4-Methoxy | (4-Methoxybenzyl)-(2-methyl-2-nitro-propyl)-amine | 4-Methoxybenzaldehyde, 2-Methyl-2-nitropropylamine |

| 4-Nitro | (4-Nitrobenzyl)-(2-methyl-2-nitro-propyl)-amine | 4-Nitrobenzaldehyde, 2-Methyl-2-nitropropylamine |

| 2-Chloro | (2-Chlorobenzyl)-(2-methyl-2-nitro-propyl)-amine | 2-Chlorobenzaldehyde, 2-Methyl-2-nitropropylamine |